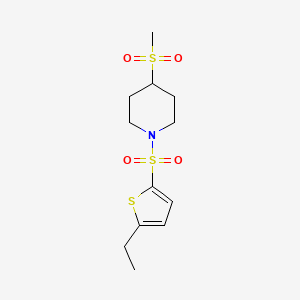

1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(methylsulfonyl)piperidine

Description

1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(methylsulfonyl)piperidine is a sulfonylated piperidine derivative featuring dual sulfonyl groups: one attached to a 5-ethylthiophene ring and the other to the piperidine nitrogen. Piperidine-based sulfonamides are widely explored in medicinal chemistry due to their bioisosteric resemblance to peptide bonds and their ability to interact with biological targets like enzymes and receptors .

Properties

IUPAC Name |

1-(5-ethylthiophen-2-yl)sulfonyl-4-methylsulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4S3/c1-3-10-4-5-12(18-10)20(16,17)13-8-6-11(7-9-13)19(2,14)15/h4-5,11H,3,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJUZCJPDAQYHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(methylsulfonyl)piperidine typically involves multi-step organic reactions. One common approach includes the sulfonylation of piperidine derivatives with appropriate sulfonyl chlorides under basic conditions. The ethylthiophenyl group can be introduced via a Friedel-Crafts alkylation reaction, followed by sulfonylation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(methylsulfonyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atoms.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thiophene moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(methylsulfonyl)piperidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(methylsulfonyl)piperidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The ethylthiophenyl moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonylated Piperidines

*Estimated based on molecular formula (C11H17NO4S2).

Key Differences and Implications

Substituent Electronic Effects: The 5-ethylthiophene sulfonyl group in the target compound provides an electron-rich aromatic system, favoring π-π stacking interactions in biological targets. Compounds like 4-(2,4-difluorophenoxy)-1-[4-(methylsulfonyl)-2-nitrophenyl]piperidine incorporate a nitro group, which is strongly electron-withdrawing. This could alter the electronic environment of the piperidine ring, affecting reactivity or target engagement.

Biological Activity: Sulfonamides with 1,3,4-oxadiazole moieties (e.g., compounds in ) exhibit enhanced antibacterial activity due to the oxadiazole’s metabolic stability and hydrogen-bonding capacity. The target compound’s thiophene sulfonyl group may offer similar stability but with distinct steric interactions. Isothiocyanate-containing derivatives (e.g., ) are reactive intermediates for bioconjugation, enabling targeted drug delivery—a feature absent in the non-reactive sulfonyl groups of the target compound.

However, this may also reduce membrane permeability. Hydroxyl-containing derivatives (e.g., 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol ) exhibit higher hydrophilicity, which could be advantageous for solubility but detrimental to blood-brain barrier penetration.

Synthetic Complexity :

- The synthesis of the target compound likely involves sequential sulfonation steps, similar to methods described for 1-(4-bromomethylbenzenesulfonyl)-4-methylpiperidine . However, introducing the ethylthiophene sulfonyl group may require specialized thiophene functionalization, increasing synthetic complexity compared to simpler aryl sulfonyl derivatives.

Biological Activity

Overview

1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(methylsulfonyl)piperidine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound features a piperidine ring substituted with both ethylthiophenyl and sulfonyl groups, which are known to play significant roles in modulating biological activity.

- Molecular Formula : C11H17NO4S3

- Molecular Weight : 323.44 g/mol

- IUPAC Name : 1-((5-ethylthiophen-2-yl)sulfonyl)-4-(methylsulfonyl)piperidine

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in critical signaling pathways. The sulfonyl groups are particularly notable for their potential to inhibit various kinases, which are crucial in cancer progression and cell signaling.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of 1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(methylsulfonyl)piperidine on various cancer cell lines. The following table summarizes the IC50 values obtained from these studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HL60 (Human AML) | 0.41 ± 0.04 | |

| MCF-7 (Breast Cancer) | 15 | |

| SKBR3 (Breast Cancer) | 12 |

These results indicate that the compound exhibits significant cytotoxicity against human acute myeloid leukemia (AML) cells and breast cancer cells, suggesting its potential as an anticancer agent.

Mechanistic Insights

The compound's mechanism of action may involve the inhibition of lysyl oxidase (LOX), an enzyme critical for collagen cross-linking in the extracellular matrix. This inhibition can disrupt tumor progression and metastasis. In a related study, bis-sulfonyl inhibitors similar to this compound demonstrated potent LOX inhibition with IC50 values as low as 0.26 μM, highlighting the potential efficacy of sulfonyl-substituted compounds in cancer therapy .

Case Studies

-

In Vitro Studies on Cancer Cell Lines :

- A series of experiments were conducted to assess the compound's effectiveness against various cancer types. The results showed a marked decrease in cell viability in HL60, MCF-7, and SKBR3 cell lines, supporting its potential as a therapeutic agent.

-

Animal Models :

- Preliminary studies involving animal models have indicated that administration of this compound might lead to reduced tumor sizes and improved survival rates in subjects with induced tumors, although further research is needed to establish these findings conclusively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.